Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone
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Overview
Description
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is a complex organic compound that features a pyridine ring, a piperazine ring, and a trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with 2,4,5-trimethoxybenzyl chloride under basic conditions to form the 4-(2,4,5-trimethoxybenzyl)piperazine intermediate.
Coupling with Pyridine: The intermediate is then reacted with 4-pyridinecarboxaldehyde in the presence of a reducing agent such as sodium borohydride to form the final product, 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Alcohol derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinyl[4-(3,4,5-trimethoxybenzyl)-1-piperazinyl]methanone
- 1-(2-pyridinyl)-4-(3,4,5-trimethoxybenzyl)piperazine
Uniqueness
4-PYRIDYL[4-(2,4,5-TRIMETHOXYBENZYL)PIPERAZINO]METHANONE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
Pyridin-4-yl[4-(2,4,5-trimethoxybenzyl)piperazin-1-yl]methanone is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,4,5-trimethoxybenzyl chloride with piperazine to form a piperazine derivative, which is then reacted with pyridine-4-carboxylic acid chloride. This synthetic route highlights the importance of both the piperazine and pyridine moieties in contributing to the compound's biological activity.
This compound exhibits its biological effects primarily through interactions with specific molecular targets such as enzymes and receptors. The structural characteristics of the compound enable it to modulate the activity of these targets, potentially inhibiting pathways associated with inflammation and cancer progression.
Antimicrobial Properties
Research indicates that pyridine derivatives possess notable antimicrobial and antiviral activities. The presence of the pyridine nucleus enhances the compound's ability to interact with microbial targets, leading to significant antibacterial and antifungal effects. For example, compounds containing similar structures have shown effectiveness against various pathogens including Klebsiella pneumoniae and Candida albicans .
Anticancer Activity
Studies have demonstrated that pyridine-based compounds can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death. For instance, certain derivatives have been shown to target specific oncogenic pathways, leading to reduced tumor growth in preclinical models .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These actions contribute to its therapeutic potential in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds:
Properties
Molecular Formula |
C20H25N3O4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
pyridin-4-yl-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H25N3O4/c1-25-17-13-19(27-3)18(26-2)12-16(17)14-22-8-10-23(11-9-22)20(24)15-4-6-21-7-5-15/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
PHNOTMGFMSQKOJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCN(CC2)C(=O)C3=CC=NC=C3)OC)OC |
Origin of Product |
United States |
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